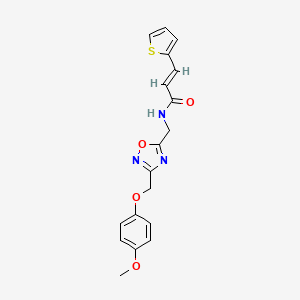

(E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-4-6-14(7-5-13)24-12-16-20-18(25-21-16)11-19-17(22)9-8-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPUAOZACQVBBG-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using methoxyphenol and suitable leaving groups.

Formation of the Acrylamide Moiety: The acrylamide group is formed through the reaction of an appropriate amine with acryloyl chloride or acrylamide derivatives.

Final Coupling: The final step involves coupling the oxadiazole intermediate with the acrylamide derivative under conditions that promote the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the acrylamide group, potentially leading to ring opening or amine formation.

Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Functionalized methoxyphenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety in (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide has been linked to the modulation of various biological pathways involved in cancer progression. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds can exhibit bactericidal and fungicidal effects. The presence of both the thiophene and oxadiazole groups may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Materials Science

Polymeric Applications

Due to its unique chemical structure, this compound can be utilized in the development of advanced polymers. The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Research has indicated that such modifications can result in materials suitable for high-performance applications in electronics and coatings .

Photonic Devices

The compound's potential as a photonic material is noteworthy. Its ability to absorb light at specific wavelengths could be leveraged in the design of optical devices, such as sensors and light-emitting diodes (LEDs). The thiophene unit contributes to the electronic properties necessary for efficient charge transport in these applications .

Agricultural Chemistry

Pesticidal Activity

There is a growing interest in the use of oxadiazole derivatives as agrochemicals. Studies suggest that this compound may possess herbicidal or insecticidal properties. Research is ongoing to evaluate its efficacy against common agricultural pests and weeds, which could lead to environmentally friendly pest management solutions .

Summary Table of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits angiogenesis |

| Antimicrobial agents | Exhibits bactericidal and fungicidal effects | |

| Materials Science | Advanced polymers | Enhances thermal stability; mechanical properties |

| Photonic devices | Absorbs light; efficient charge transport | |

| Agricultural Chemistry | Pesticides | Potential herbicidal/insecticidal properties |

Mechanism of Action

The mechanism of action of (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or microbial activity. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

- Structural Divergence: The target compound’s 1,2,4-oxadiazole core distinguishes it from thiazolidinone (e.g., compound 9) or oxazolone-based analogs (e.g., 5112). The 4-methoxyphenoxy group provides enhanced electron-donating properties compared to electron-withdrawing groups like nitro (in 5112) or chloro (in 9) substituents .

- Physicochemical Trends: Higher yields (e.g., 90% for 9) correlate with electron-withdrawing substituents, which stabilize intermediates during synthesis . Melting points for thiazolidinones (e.g., 9: 186–187°C) are generally higher than those of oxadiazoles due to stronger intermolecular hydrogen bonding .

Computational and Experimental Similarity Assessments

- Fingerprint-Based Methods : Tools like Tanimoto coefficients may prioritize structural overlaps (e.g., shared acrylamide or thiophene motifs) but overlook subtle electronic differences .

- Pharmacophore Models: The target compound’s oxadiazole and methoxyphenoxy groups could align with pharmacophores for kinase or protease inhibition, similar to nitrothiophene derivatives with documented antitubercular activity .

Biological Activity

(E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Structural Overview

The compound features a complex structure comprising:

- Acrylamide moiety : This double bond configuration is crucial for its reactivity.

- Oxadiazole ring : Known for its pharmacological properties.

- Thiophene group : Contributes to the electronic properties and biological interactions.

The molecular formula is with a molecular weight of 389.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) :

-

Inhibition of Enzymatic Activity :

- The oxadiazole component may interact with specific enzymes involved in inflammatory pathways, providing insights into anti-inflammatory applications.

Antinociceptive Properties

In a mouse model of neuropathic pain induced by oxaliplatin, the compound demonstrated significant pain-relieving effects without impairing motor coordination. Its action appears to be mediated through modulation of nAChRs, particularly enhancing α7 receptor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| DM497 | Thiophene and acrylamide | Antinociceptive properties similar to the target compound |

| DM490 | Furan instead of thiophene | Inhibitory effects on α7 receptors; lacks antinociceptive properties |

| 5-Fluorouracil | Pyrimidine-based structure | Anticancer activity; different mechanism of action |

This table illustrates how variations in molecular structure can lead to significant differences in biological activity and potential applications .

Case Studies

- Study on Pain Management :

- Anti-inflammatory Activity :

Q & A

Basic: What are the key synthetic methodologies for preparing (E)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Alkylation or coupling of the oxadiazole intermediate with a chloroacetylated precursor. For example, reaction with chloroacetyl chloride in DMF at room temperature, monitored by TLC .

- Step 3 : Introduction of the acrylamide moiety via a condensation reaction between an amine and α,β-unsaturated carbonyl compounds. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used as a coupling agent in DMF or dichloromethane .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol-DMF mixtures ensures high purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the acrylamide double bond .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for pharmacological studies) .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Advanced: How can reaction conditions be optimized for coupling steps involving the oxadiazole and acrylamide moieties?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to their ability to stabilize intermediates .

- Catalysts : Triethylamine or NaH improves coupling efficiency by deprotonating reactive sites .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis or polymerization .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) prevent acid-catalyzed degradation of the oxadiazole ring .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Advanced: How can computational methods aid in predicting the compound’s mechanism of action?

- Molecular Docking : Simulates binding to targets like kinases or GPCRs, highlighting key interactions (e.g., hydrogen bonds with the oxadiazole oxygen) .

- MD Simulations : Predicts stability of ligand-target complexes over time, identifying residues critical for binding .

- QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to observed activity, guiding derivative design .

Methodological: How should researchers address contradictions in reported biological activity data?

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .

- Counter-Screening : Test against unrelated targets to rule out off-target effects .

- Batch Reproducibility : Ensure consistent synthetic protocols and purity thresholds (>95%) to minimize variability .

Methodological: What strategies are effective for improving aqueous solubility of this hydrophobic compound?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .

- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) in in vitro assays .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .

Advanced: What toxicological assessments are recommended prior to in vivo studies?

- Cytotoxicity Screening : Use HEK293 or HepG2 cells to assess acute toxicity (IC₅₀ > 50 µM desirable) .

- hERG Inhibition Assay : Mitigate cardiac risk by evaluating hERG channel binding (patch-clamp or FLIPR) .

- Metabolic Stability : Test liver microsome clearance (e.g., human/rat) to predict pharmacokinetics .

Methodological: How can researchers validate the (E)-configuration of the acrylamide moiety?

- NOESY NMR : Correlates spatial proximity of protons across the double bond to confirm geometry .

- UV-Vis Spectroscopy : (E)-isomers typically exhibit λmax ~260–280 nm due to conjugation, whereas (Z)-isomers show hypsochromic shifts .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Intermediate Stability : Oxadiazole intermediates may degrade under prolonged heating; use low-temperature cyclization .

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation .

- Cost Optimization : Substitute expensive coupling agents (e.g., EDCI) with urea-based catalysts where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.